![molecular formula C7H4Cl3NO B11885455 (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine](/img/structure/B11885455.png)
(NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine: is a chemical compound characterized by the presence of a hydroxylamine group attached to a trichlorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine typically involves the condensation reaction between 2,4,6-trichlorobenzaldehyde and hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography may be employed to obtain high-purity products.
化学反応の分析
Types of Reactions:
Oxidation: (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydroxylamine derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Used in biochemical assays to study enzyme inhibition.
Medicine:
- Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Applied in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
類似化合物との比較
- (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydrazine
- (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]amine
- (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]thiol
Comparison:
- (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
- The hydroxylamine group allows for specific interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H4Cl3NO |
|---|---|
分子量 |
224.5 g/mol |
IUPAC名 |
(NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-6(9)5(3-11-12)7(10)2-4/h1-3,12H/b11-3- |
InChIキー |
FCBBNUOWHZWGFM-JYOAFUTRSA-N |
異性体SMILES |
C1=C(C=C(C(=C1Cl)/C=N\O)Cl)Cl |
正規SMILES |
C1=C(C=C(C(=C1Cl)C=NO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


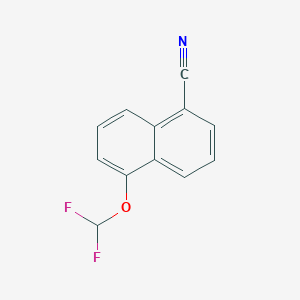
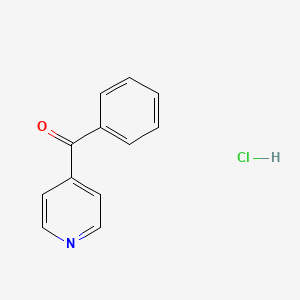
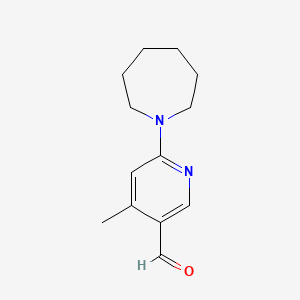


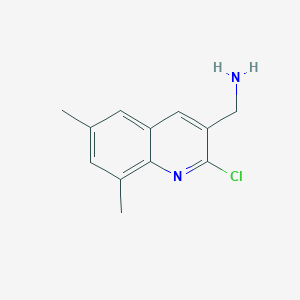
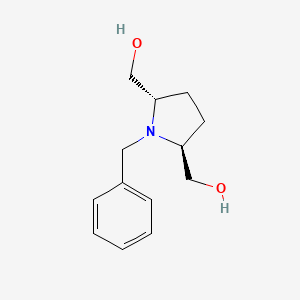
![3-Ethyl-2-methylbenzo[f][1,7]naphthyridine](/img/structure/B11885432.png)


![7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11885463.png)

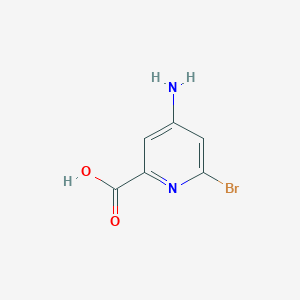
![2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11885481.png)
